3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one
CAS No.: 71188-80-2
Cat. No.: VC1606494
Molecular Formula: C15H13N3O4
Molecular Weight: 299.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71188-80-2 |
|---|---|
| Molecular Formula | C15H13N3O4 |
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | 5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 |
| Standard InChI Key | OWENCHXOSLBDNG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(C(=O)C1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one is characterized by a pyrazolone core structure substituted with specific functional groups that contribute to its biological potential. The compound contains a five-membered pyrazole ring with an oxygen functionality, a methyl group at position 3, a phenyl group at position 1, and a (5-nitrofuran-2-yl)methyl substituent at position 4. The detailed physicochemical properties of this compound are presented in Table 1.
Table 1: Physicochemical Properties of 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one
| Property | Value |
|---|---|
| CAS Number | 71188-80-2 |
| IUPAC Name | 5-methyl-4-[(5-nitrofuran-2-yl)methyl]-2-phenyl-4H-pyrazol-3-one |
| Alternative Name | 1-phenyl-3-methyl-4-(5'-nitrofurfuryl)-pyrazol-5-one |
| Molecular Formula | C₁₅H₁₃N₃O₄ |
| Molecular Weight | 299.28 g/mol |
| Standard InChI | InChI=1S/C15H13N3O4/c1-10-13(9-12-7-8-14(22-12)18(20)21)15(19)17(16-10)11-5-3-2-4-6-11/h2-8,13H,9H2,1H3 |
| Standard InChIKey | OWENCHXOSLBDNG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)C1CC2=CC=C(O2)N+[O-])C3=CC=CC=C3 |
| PubChem Compound ID | 191969 |
The molecular structure combines several pharmacologically important features. The pyrazolone ring serves as a versatile scaffold known for diverse biological activities. The nitrofuran group contributes significantly to the compound's potential antimicrobial properties, as nitrofuran-containing compounds have established histories in antibacterial applications. The phenyl substituent enhances lipophilicity and may contribute to binding interactions with biological targets.
Synthetic Approaches
General Synthetic Strategies
| Catalyst | Amount (mol %) | Reaction Time (min) | Yield (%) |
|---|---|---|---|
| Nano-ZnO | 10 | 25 | 95 |
| ZnO | 10 | 25 | 70 |
| No catalyst | - | 120 | 45 |
Nitrofuran Incorporation
Biological Activity Profile
Antimicrobial Properties
The structural features of 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one strongly suggest significant antimicrobial potential. Pyrazole derivatives, particularly those containing nitrofuran substituents, have demonstrated notable antibacterial and antifungal activities. The nitrofuran group specifically is known for its ability to inhibit bacterial enzymes, leading to potent antibacterial effects.
Related nitrofuran-containing compounds have shown impressive antimicrobial activity. For instance, 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives have exhibited exceptional potency against Mycobacterium tuberculosis H37Rv with MIC values as low as 0.031 mg/L, outperforming several first-line antituberculosis drugs including isoniazid, rifampicin, and ethambutol .
Similarly, 5-(1Н-tetrazole-1-yl-methyl)-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimine has demonstrated significant antimicrobial and antifungal activity, further supporting the therapeutic potential of compounds containing the nitrofuran pharmacophore .
Structure-Activity Relationships
Understanding the structure-activity relationships of 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one provides insights into its pharmacological potential. Each structural component contributes distinctly to the compound's biological profile:
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Pyrazolone Core: The five-membered pyrazole ring with the carbonyl functionality provides a scaffold known for diverse biological activities. This heterocyclic core offers multiple binding possibilities with biological targets through hydrogen bonding and π-stacking interactions.
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Nitrofuran Group: The 5-nitrofuran-2-yl moiety is particularly significant for antimicrobial activity. The nitro group can undergo bioreduction within microbial cells, generating reactive intermediates that damage bacterial proteins, DNA, and other cellular components. The presence of this group strongly suggests antibacterial potential, particularly against anaerobic bacteria and certain protozoal parasites.
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Phenyl Ring: The phenyl substituent at N-1 position enhances lipophilicity, potentially improving membrane permeability. It also provides sites for additional π-stacking interactions with target enzymes or receptors.
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Methyl Group: The methyl substituent at C-3 position influences electronic distribution within the molecule and may enhance binding affinity to specific biological targets.
The methylene linker between the pyrazolone and nitrofuran groups provides conformational flexibility, potentially allowing the molecule to adopt optimal orientations for binding to biological targets.
Comparison with Related Compounds
Several structurally related compounds provide context for understanding the potential properties of 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one:
Parent Pyrazolone
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS: 89-25-8), the parent pyrazolone without the nitrofuran substituent, is a well-established compound with applications in pharmaceutical research. This compound serves as the foundation for various pyrazolone derivatives and provides the core structure for our target molecule .
Related Nitro-Substituted Pyrazolones
3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol (CAS: 891165) represents a related compound with a direct nitro substitution on the pyrazole ring rather than a nitrofuran substituent. This structural variation, while maintaining the pyrazolone core, would likely result in different biological activity profiles and physicochemical properties compared to our target compound .
Nitrofuran-Containing Analogues
Compounds containing the 5-nitrofuran-2-yl moiety, such as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole derivatives, have demonstrated significant antimicrobial and antiparasitic properties. These compounds have been evaluated against Leishmania major and other pathogens, reinforcing the therapeutic relevance of the nitrofuran pharmacophore .
Table 3: Comparison of Related Compounds
| Compound | Structural Differences | Notable Properties |
|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Lacks nitrofuran substituent | Basic pyrazolone scaffold, precursor for various derivatives |
| 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5-ol | Direct nitro substitution on pyrazole ring | Different electronic properties, likely different biological activity profile |
| (Z)-4-(2-Hydroxy-5-nitrophenyl)hydrazono-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Contains hydrazono linker and hydroxyphenyl group | Extended conjugation, potential for different binding interactions |
| 3-(5-Nitrofuran-2-yl)prop-2-en-1-one derivatives | Contains prop-2-en-1-one linker instead of methylene | Potent antimycobacterial activity (MIC: 0.031 mg/L against M. tuberculosis) |
Challenges and Future Directions
Synthetic Optimization
While synthetic routes to 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one can be proposed based on related compounds, optimization of these procedures for improved yields and purity remains an important area for future work. Exploration of green chemistry approaches, microwave-assisted synthesis, and catalytic methods could enhance the efficiency of production.
Comprehensive Biological Evaluation
Extensive biological evaluation of 3-Methyl-4-((5-nitrofuran-2-yl)methyl)-1-phenyl-1H-pyrazol-5(4H)-one is needed to fully characterize its activity profile. This should include:
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Broad-spectrum antimicrobial testing against Gram-positive and Gram-negative bacteria, mycobacteria, and fungi
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Anti-inflammatory assays using both in vitro and in vivo models
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Cytotoxicity studies to assess safety profiles
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Mechanism of action investigations to understand molecular targets
Structural Modifications
The development of structural analogues could lead to compounds with enhanced potency, improved pharmacokinetic properties, or reduced toxicity. Potential modifications include:
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Varying the substituents on the phenyl ring
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Modifying the position or nature of the nitro group
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Exploring alternative heterocyclic replacements for the furan ring
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Investigating different linkages between the pyrazolone and nitrofuran moieties
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